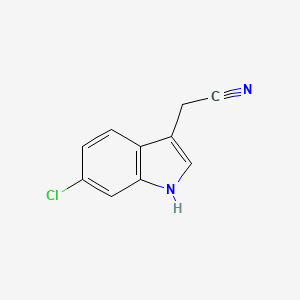

2-(6-chloro-1H-indol-3-yl)acetonitrile

Description

2-(6-Chloro-1H-indol-3-yl)acetonitrile (CAS 61220-58-4) is a heterocyclic compound featuring an indole core substituted with a chloro group at position 6 and a cyanomethyl group at position 2. Its molecular formula is C₁₀H₇ClN₂, with a molecular weight of 190.63 g/mol. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters a = 9.761 Å, b = 11.205 Å, c = 8.779 Å, and β = 100.39° . Key structural features include:

- Twisted Carbonitrile Group: The cyanomethyl group is twisted away from the indole ring plane (dihedral angle = -44.7°) .

- Intermolecular Interactions: N–H⋯N hydrogen bonds form C(7) chains along the [010] direction, while π-π stacking interactions occur between indole rings (centroid-centroid distance = 3.663 Å) .

Properties

IUPAC Name |

2-(6-chloro-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEBGNJFKXWENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608896 | |

| Record name | (6-Chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61220-58-4 | |

| Record name | (6-Chloro-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-chloro-1H-indol-3-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-chloro-1H-indol-3-yl)acetonitrile typically involves the reaction of 6-chloroindole with chloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The 6-chloro substituent on the indole ring participates in nucleophilic aromatic substitution (NAS) under controlled conditions:

Key Insight : Substitution occurs preferentially at the 6-position due to electron-withdrawing effects of the nitrile group, which activate the chloro-substituted carbon for NAS .

Reactions at the Nitrile Group

The acetonitrile moiety undergoes diverse transformations:

Hydrolysis

| Reagents/Conditions | Product | Application |

|---|---|---|

| H₂SO₄ (conc.), 80°C, 4 hr | 2-(6-Chloro-1H-indol-3-yl)acetamide | Precursor for peptide derivatives |

| NaOH (20%), H₂O₂, 60°C, 3 hr | 2-(6-Chloro-1H-indol-3-yl)acetic acid | Building block for NSAID analogs |

Reduction

| Reagent | Product | Conditions |

|---|---|---|

| LiAlH₄, THF, 0°C → rt | 2-(6-Chloro-1H-indol-3-yl)ethylamine | N-protected amine synthesis |

| H₂ (1 atm), Pd/C, EtOH | 2-(6-Chloro-1H-indol-3-yl)ethane | Catalytic hydrogenation |

Notable Finding : Reduction with LiAlH₄ proceeds quantitatively at room temperature, while catalytic hydrogenation requires elevated pressures for complete conversion .

Cyclization Reactions

The compound participates in annulation reactions to form polycyclic systems:

Mechanistic Note : Cyclization often involves initial deprotonation at the indolic N–H position, followed by intramolecular attack of the nitrile group .

Oxidative Coupling

The compound participates in C–C bond-forming reactions:

| Oxidizing Agent | Coupling Partner | Product | Application |

|---|---|---|---|

| Mn(OAc)₃, CH₂Cl₂, rt | Styrene | Bis(indolyl)acetonitrile dimer | OLED material precursor |

| FeCl₃, O₂, MeCN, 50°C | Thiophene | Thienoindole-acetonitrile hybrid | Anticancer screening |

Critical Observation : Mn(III)-mediated coupling shows superior regioselectivity compared to Fe(III) .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 6-Aryl-substituted indoleacetonitriles | 55-78% |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynylated indoleacetonitrile derivatives | 62% |

Optimization Note : Electron-deficient aryl boronic acids exhibit faster coupling kinetics in Suzuki reactions .

Tautomerism and pH-Dependent Behavior

The indolic N–H group facilitates pH-responsive tautomerization:

-

Acidic conditions (pH < 4) : Protonation at C3 stabilizes the enamine form.

-

Basic conditions (pH > 10) : Deprotonation generates a resonance-stabilized anion at C2 .

Spectroscopic Signatures of Key Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Parent compound | 4.21 (s, 2H, CH₂CN) | 118.5 (CN), 125.8 (C-Cl) | 2225 (C≡N stretch) |

| Reduced amine derivative | 1.85 (t, 2H, CH₂NH₂) | 40.2 (CH₂NH₂) | 3350 (N–H stretch) |

| Quinazolinone cycloadduct | 8.44 (s, 1H, quinazoline) | 161.3 (C=O) | 1680 (C=O stretch) |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the indole structure, including 2-(6-chloro-1H-indol-3-yl)acetonitrile, exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, studies have reported significant antiproliferative effects against various cancer cell lines, suggesting its potential as a lead compound in cancer drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. It has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. The minimum inhibitory concentrations (MICs) for these pathogens indicate that it could be developed into new antimicrobial agents .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a crucial intermediate for synthesizing more complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create a wide array of derivatives. This versatility makes it valuable in the synthesis of pharmaceuticals and other bioactive compounds .

Structure-Activity Relationship Studies

The compound is commonly used in structure-activity relationship (SAR) studies to explore how modifications to the indole structure affect biological activity. Such studies are essential for optimizing the efficacy and safety profiles of new drug candidates .

Biological Research

Molecular Docking Studies

Recent studies have employed molecular docking techniques to understand how this compound interacts with specific biological targets. These interactions can provide insights into its mechanism of action and help identify potential therapeutic applications .

Cell Signaling Pathways

The compound may influence various biochemical pathways involved in cell signaling, metabolism, and gene expression, making it a subject of interest in understanding disease mechanisms and developing targeted therapies .

Industrial Applications

Production of Dyes and Pigments

Due to its chemical properties, this compound is also utilized in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial processes related to colorants and other chemical products .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Evaluation | In vitro testing on cancer cell lines | Significant antiproliferative effects observed; potential lead compound for drug development |

| Antimicrobial Activity | Testing against MRSA and Candida albicans | Effective at low MICs; indicates potential for new antimicrobial agents |

| Molecular Docking | Interaction with biological targets | Insights into binding affinities; helps identify therapeutic pathways |

Mechanism of Action

2-(6-Chloro-1H-indol-3-yl)acetonitrile is similar to other indole derivatives, such as 2-(6-methoxy-1H-indol-3-yl)acetonitrile and 2-(6-bromo-1H-indol-3-yl)acetonitrile. These compounds share the indole core but differ in the substituents at the 6-position, which can lead to variations in their biological activities and chemical properties.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: Chloro (6-position) and fluoro (6-position) groups are electron-withdrawing, reducing electron density on the indole ring and lowering HOMO energy, which may enhance stability in oxidative environments .

Hydrogen Bonding and Crystal Packing :

- The chloro analog exhibits N–H⋯N hydrogen bonds and π-π stacking, which stabilize its crystalline lattice .

- Methoxy-substituted analogs (e.g., 4-methoxy) may form weaker hydrogen bonds due to reduced acidity of the indole N–H group .

Polar groups like methoxy may improve aqueous solubility compared to halogenated analogs .

Biological Activity

2-(6-chloro-1H-indol-3-yl)acetonitrile is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H7ClN2. The structure consists of an indole ring substituted with a chloro group and a nitrile functional group, which contributes to its reactivity and biological properties. The carbonitrile group is noted to be twisted away from the plane of the indole ring system, which may influence its interaction with biological targets .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In particular, it has shown effectiveness against various bacterial strains, notably:

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus ATCC 25923 | 3.90 μg/mL |

| This compound | Staphylococcus aureus ATCC 43300 (MRSA) | <1 μg/mL |

| This compound | Staphylococcus epidermidis ATCC 12228 | MIC: 7.80 μg/mL; MBC: 12.50 μg/mL |

| This compound | Escherichia coli | Inactive |

The compound displayed particularly potent activity against MRSA, highlighting its potential as a lead compound in the development of new antibacterial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, although specific mechanisms remain to be elucidated. The compound's ability to interact with cellular pathways involved in cell proliferation and survival suggests a multi-targeted approach could be beneficial in cancer therapy .

Case Studies

A notable case study involved the evaluation of various indole derivatives, including this compound, for their efficacy against cancer cell lines. The results indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, with some derivatives showing IC50 values in the low micromolar range. This reinforces the importance of structural modifications in enhancing biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.